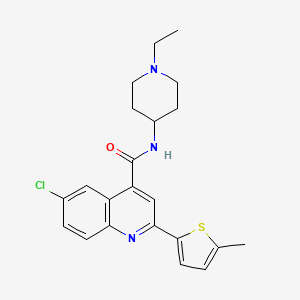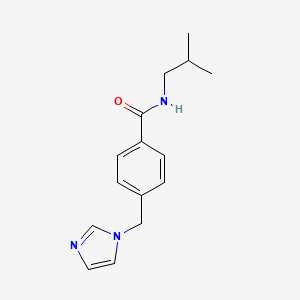
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as TAK-632, is a synthetic compound that has been developed for its anti-cancer properties. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cancer cell growth and proliferation.
Mécanisme D'action
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide exerts its anti-cancer effects by inhibiting the activity of several kinases involved in the MAPK signaling pathway. This pathway is activated by growth factors and cytokines and regulates cell growth, differentiation, and survival. In cancer cells, this pathway is frequently dysregulated, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of kinases in this pathway, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide can selectively kill cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including melanoma, lung, and colon cancer. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its potency, which may limit its efficacy in certain types of cancer. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may have off-target effects on other kinases, which may affect its selectivity and safety.
Orientations Futures
Several future directions for 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide research are possible. One direction is to investigate the efficacy of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in combination with other anti-cancer drugs, such as immunotherapy agents. Another direction is to explore the role of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Additionally, further studies are needed to optimize the dosing and administration of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide to maximize its efficacy and minimize its toxicity.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves several steps, including the reaction of 6-chloro-4-quinolinecarboxylic acid with 1-ethyl-4-piperidone, followed by the reaction with 5-methyl-2-thiopheneboronic acid. The final product is obtained after purification and isolation using various chromatographic techniques. The synthesis of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including BRAF, CRAF, and MEK1/2, which are involved in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By targeting this pathway, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide can selectively kill cancer cells while sparing normal cells.
Propriétés
IUPAC Name |
6-chloro-N-(1-ethylpiperidin-4-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c1-3-26-10-8-16(9-11-26)24-22(27)18-13-20(21-7-4-14(2)28-21)25-19-6-5-15(23)12-17(18)19/h4-7,12-13,16H,3,8-11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADZUTPWKUXSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(1-ethylpiperidin-4-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)
![3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)

![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6057890.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)
![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6057914.png)

![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057940.png)
![8-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6057943.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6057954.png)
![7-(2,2-dimethylpropyl)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057963.png)